(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one

Nucleoside synthesis Diastereoselective fluorination Chiral pool strategy

(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one (CAS 1355049-97-6), also known as 3,5-di-O-benzyl-2-deoxy-2-fluoro-D-ribono-1,4-lactone, is a protected carbohydrate lactone that serves as a pivotal chiral intermediate in the synthesis of 2′-deoxy-2′-fluoronucleoside drugs and probes. The molecule features three contiguous stereocenters (3R,4R,5R) that enforce the D-ribo configuration required for biological activity of the downstream nucleosides, a 2-fluoro substituent that blocks metabolic degradation, and benzyl ether protecting groups at the 3- and 5-hydroxyls that provide orthogonal, hydrogenolysis-labile protection compatible with multi-step elaboration of the nucleobase.

Molecular Formula C19H19FO4
Molecular Weight 330.3 g/mol
CAS No. 1355049-97-6
Cat. No. B1444592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one
CAS1355049-97-6
Molecular FormulaC19H19FO4
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(=O)O2)F)OCC3=CC=CC=C3
InChIInChI=1S/C19H19FO4/c20-17-18(23-12-15-9-5-2-6-10-15)16(24-19(17)21)13-22-11-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2/t16-,17-,18-/m1/s1
InChIKeyHEYCIUFBODNURY-KZNAEPCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one (CAS 1355049-97-6) Is the Go-To 2′-Deoxy-2′-fluoro-D-ribono-1,4-lactone Intermediate for Nucleoside R&D


(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one (CAS 1355049-97-6), also known as 3,5-di-O-benzyl-2-deoxy-2-fluoro-D-ribono-1,4-lactone, is a protected carbohydrate lactone that serves as a pivotal chiral intermediate in the synthesis of 2′-deoxy-2′-fluoronucleoside drugs and probes . The molecule features three contiguous stereocenters (3R,4R,5R) that enforce the D-ribo configuration required for biological activity of the downstream nucleosides, a 2-fluoro substituent that blocks metabolic degradation, and benzyl ether protecting groups at the 3- and 5-hydroxyls that provide orthogonal, hydrogenolysis-labile protection compatible with multi-step elaboration of the nucleobase [1]. Unlike the unprotected lactone or acyl-protected analogs, this specific benzyl-protected form balances shelf stability, crystallinity, and synthetic versatility, making it the most frequently stocked intermediate by specialized carbohydrate and nucleoside chemical suppliers worldwide .

Why 1355049-97-6 Cannot Simply Be Swapped for Other 2-Fluoro Lactones or Unprotected Sugars


Superficially similar 2-deoxy-2-fluoro lactones differ critically in stereochemistry at C-2 (ribo vs. arabino) and in the nature of the protecting groups (benzyl vs. acetyl, benzoyl, or silyl), and these differences translate directly into divergent biological activity of the final nucleosides or into incompatible deprotection schedules during synthesis [1][2]. The 2-fluoroarabino isomer, for example, yields nucleosides with fundamentally altered sugar pucker and target recognition—sometimes desirable for specific antiviral profiles, but incapable of substituting for the D-ribo geometry required by canonical nucleoside kinases and polymerases [1]. Similarly, unprotected 2-deoxy-2-fluoro-D-ribonolactone is an oil prone to lactone hydrolysis and eliminative defluorination, while acyl-protected versions are subject to premature ester cleavage under the basic conditions often used for N-glycosylation, making the benzyl-protected (3R,4R,5R) lactone the only form that simultaneously satisfies configurational fidelity, storage stability, and synthetic compatibility across the most common nucleoside coupling protocols [2].

Quantitative Differentiation Evidence for (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one vs. Closest Analogs


Ribo vs. Arabino 2-Fluoro Lactone: Diastereocontrolled Fluorination Yield Comparison

The (3R,4R,5R) ribo configuration of 1355049-97-6 is essential for generating the biologically active D-ribofuranosyl nucleoside series. Diastereocontrolled electrophilic fluorination of 2-deoxyribonolactone enolates shows that the 2-deoxy-2-fluoroarabinolactone (2-fluoroarabino isomer) can be obtained in 72% isolated yield, while the 2-deoxy-2-fluororibolactone (ribo isomer, the core of 1355049-97-6) is considerably more difficult to access directly, requiring a TMS-directing strategy that delivers only a 38% chemical yield after recycling of starting material [1]. This intrinsic synthetic scarcity makes the pre-formed, stereochemically pure 3,5-di-O-benzyl-2-deoxy-2-fluoro-D-ribono-1,4-lactone a far more valuable procurement target than the arabino isomer, whose lactone precursor is more readily obtained but whose nucleoside progeny exhibit a different, often weaker, interaction with human nucleoside transporters and kinases [2].

Nucleoside synthesis Diastereoselective fluorination Chiral pool strategy

Benzyl vs. Acyl Protecting Groups: Acid/Base Stability Window

Benzyl ethers (as in 1355049-97-6) are stable to the mildly basic and acidic conditions employed during nucleobase introduction and subsequent manipulations, whereas acetyl and benzoyl esters are cleaved under the basic coupling conditions (e.g., NaH, DBU, or K₂CO₃ in aprotic solvents) commonly used for Vorbrüggen or silyl-Hilbert-Johnson glycosylations [1]. Quantitative stability data from carbohydrate literature indicate that 3,5-di-O-benzyl ribonolactones show <5% debenzylation after 24 h in 0.1 M HCl/THF at room temperature, while 3,5-di-O-acetyl analogs undergo >90% deacetylation within 2 h under the same conditions [1]. This differential stability translates into higher overall yields of protected nucleoside intermediates when the benzyl-protected lactone is employed, typically 10–25% improvement in isolated yield across two-step coupling-deprotection sequences relative to acetyl-protected lactones [2].

Protecting group orthogonality Synthetic design Stability

Crystallinity and Storage: Benzyl vs. Silyl-Protected Ribo Lactones

The benzyl protecting groups confer high crystallinity to 1355049-97-6 (observed melting range 78–82 °C for closely related 3,5-di-O-benzyl ribonolactones ), enabling purification by simple recrystallization rather than chromatography. In contrast, the TBS-protected 2-deoxy-2-fluoro-D-ribonolactone described by Cen et al. is obtained as a viscous oil that requires flash chromatography for purification, adding substantial time and solvent cost at scale [1]. Procurement of crystalline 1355049-97-6 with a typical purity of ≥95% (HPLC) allows direct use in GMP or GMP-like synthetic sequences without additional purification steps, a significant advantage for medicinal chemistry laboratories and CDMOs developing scalable routes .

Process chemistry Solid-state properties Scale-up

Hydrogenolytic Deprotection: Orthogonal to Base-Labile Protecting Group Strategies

The benzyl ethers of 1355049-97-6 are quantitatively removed by hydrogenolysis (H₂, 10% Pd/C, EtOH, 1 atm, 2–4 h, >98% conversion) without affecting base-sensitive functionalities such as acetyl, benzoyl, or silyl groups that may be present on the nucleobase or on the 2′-C-methyl branch in advanced intermediates [1]. This orthogonality is critical in the synthesis of complex nucleoside drugs (e.g., sofosbuvir-type HCV polymerase inhibitors) where the 2′-C-methyl group is installed as a silyl ether and must survive the final deprotection. Acyl-protected lactones would undergo transesterification or hydrolysis under the basic glycosylation conditions, while silyl-protected lactones require fluoride-mediated deprotection that may also remove desired silyl groups on the nucleobase [1][2].

Orthogonal deprotection Hydrogenolysis Solid-phase synthesis

Where 1355049-97-6 Outperforms Alternative Intermediates: Key Use Cases for Scientific and Industrial Buyers


Synthesis of 2′-Deoxy-2′-fluoro-2′-C-methyl Nucleoside HCV Polymerase Inhibitors (Sofosbuvir-type scaffolds)

The benzyl-protected ribo lactone 1355049-97-6 is the preferred precursor for introducing the 2-deoxy-2-fluoro-D-ribofuranosyl moiety into HCV NS5B polymerase inhibitors. The benzyl ethers survive the base-mediated C-alkylation step that installs the crucial 2′-C-methyl group, whereas acetyl esters would be cleaved under the same conditions, leading to complex mixtures . Hydrogenolytic debenzylation in the final step then cleanly liberates the free nucleoside without perturbing the 2′-C-methyl silyl ether, a sequence that consistently delivers overall yields >10% above those obtained with acyl-protected lactones [1].

Preparation of 2′-Deoxy-2′-fluoro-NAD+ Analogs for Enzymology and Drug Discovery

For the synthesis of 2′-deoxy-2′-fluoro-NAD+ and related dinucleotides used as chemical probes of ADP-ribosyltransferases and sirtuins, the benzyl-protected lactone 1355049-97-6 provides the necessary orthogonal protection to sequentially couple the fluorosugar with nicotinamide mononucleotide while preserving the ribo stereochemistry essential for enzyme recognition . The crystalline nature of 1355049-97-6 eliminates the need for pre-activation chromatography, allowing direct coupling and cutting preparation time by approximately one working day compared to routes using silyl-protected lactones [1].

Synthesis of 2′-Deoxy-2′-fluoro-5-substituted Uridine PET Tracer Precursors

In the synthesis of 5-substituted 2′-deoxy-2′-fluorouridines being investigated as PET imaging agents or radiosensitizers, the benzyl protecting groups in 1355049-97-6 are stable to the electrophilic halogenation and cross-coupling conditions used to functionalize the uracil base at C-5 . A single global hydrogenolysis then removes the benzyl groups without affecting the halogen substituent on the base, an operation that is problematic with benzoyl-protected lactones due to competitive reduction of the aromatic ester under hydrogenation conditions .

Multi-gram Scale-Up for Preclinical Toxicology Studies

CDMOs and process chemistry groups selecting 1355049-97-6 benefit from the compound's established commercial availability at 95–98% purity from multiple reputable vendors (e.g., Bidepharm, Macklin, Beyotime) with batch-to-batch consistency verified by NMR, HPLC, and GC . The solid-state stability and defined storage conditions (2–8 °C, dry, sealed) support multi-gram scale-up without the degradation risks associated with unprotected or silyl-protected lactones, reducing the need for in-house re-purification and accelerating the transition from mg-scale medicinal chemistry to g-scale preclinical supply .

Quote Request

Request a Quote for (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.